molecular formula C6H12ClNO3 B2693880 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1955493-30-7

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2693880
CAS No.: 1955493-30-7
M. Wt: 181.62
InChI Key: RZGXNFGNTRVIGN-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride is a bicyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid moiety that is protonated as a hydrochloride salt. The compound (CAS: 14704-69-9) has been identified in natural sources, such as the polar fraction of Caulerpa racemosa marine algae, where it constitutes 11.79% of the extract . Its molecular formula is C₆H₁₁NO₃·HCl, with a molecular weight of 181.62 g/mol (free base: 145.16 g/mol) .

Properties

IUPAC Name

4-hydroxy-2-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-6(5(9)10)2-4(8)3-7-6;/h4,7-8H,2-3H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGXNFGNTRVIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955493-30-7
Record name 4-hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrrolidine.

    Carboxylation: The carboxyl group is introduced at the 2-position of the pyrrolidine ring through carboxylation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of substituted pyrrolidine-2-carboxylic acid derivatives. Key structural analogues include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride 14704-69-9 4-OH, 2-CH₃ C₆H₁₁NO₃·HCl 181.62 Natural occurrence in algae
3-Methylpyrrolidine-2-carboxylic acid hydrochloride 1955540-92-7 3-CH₃ C₆H₁₁NO₂·HCl 165.62 No hydroxyl group; altered stereochemistry
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid 97673-81-9 4-OH, 2-CH₃ (stereospecific) C₆H₁₁NO₃ 145.16 95% purity; synthetic origin
(2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride - 4-N(CH₃)₂ C₇H₁₄N₂O₂·2HCl 239.12 Charged amino group; synthetic
(2S,4R)-4-Methylpyrrolidine-2-carboxylate hydrochloride 2940866-91-9 4-CH₃ C₇H₁₃NO₂·HCl 179.64 Methyl substitution at 4-position
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride 796884-05-4 4-OCH₃, carboxamide C₆H₁₃ClN₂O₂ 180.63 Methoxy group enhances lipophilicity

Physicochemical Properties

  • This may enhance aqueous solubility but reduce membrane permeability .
  • Stability : Compounds with protective groups (e.g., Boc-protected derivatives like (2R,4R)-1-Boc-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, CAS: 185026-95-3) exhibit improved stability under acidic conditions due to reduced reactivity of the hydroxyl group .

Biological Activity

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as hydroxymethylpyrrolidine, is a chiral amino acid derivative that exhibits significant biological activity, particularly in the context of protein synthesis and stabilization. Its structural similarity to proline, an essential amino acid, underlines its importance in biochemical applications. This article delves into the compound's biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula: C6H12ClNO3
  • Molecular Weight: 179.62 g/mol
  • Functional Groups: Hydroxyl group, carboxylic acid

The hydrochloride salt form enhances solubility and stability, making it suitable for laboratory and industrial applications.

This compound plays a crucial role in stabilizing protein structures, particularly collagen. It integrates into protein chains, influencing folding and maintaining structural integrity through hydrogen bonding. This stabilization is vital for the mechanical properties of connective tissues.

Key Biological Interactions

  • Collagen Stabilization: The compound enhances collagen fiber stability by forming hydrogen bonds, which are essential for the mechanical strength of connective tissues.
  • Enzyme Interaction: It interacts with specific enzymes and receptors in biological systems, contributing to various biochemical pathways.

Biological Activity

The biological activities associated with this compound include:

  • Antimicrobial Properties: Research indicates potential antimicrobial activity against various pathogens.
  • Anticancer Activity: Some derivatives have shown promise in anticancer applications by modulating cell signaling pathways .
  • Therapeutic Applications: Investigated for its role in treating collagen-related disorders and as a precursor in drug development .

Case Study 1: Collagen Stability

A study investigated the role of this compound in collagen synthesis. Results demonstrated that the compound significantly enhanced the stability of collagen fibers in vitro, suggesting its potential therapeutic use in conditions characterized by collagen deficiency.

Case Study 2: Anticancer Properties

In a multi-component reaction involving L-proline derivatives, researchers synthesized spiro-oxindolopyrrolizidines that exhibited potent anticancer activity. The study highlighted the potential of hydroxymethylpyrrolidine derivatives in cancer therapeutics due to their ability to influence cellular pathways related to tumor growth .

Applications in Research and Industry

This compound is utilized across various fields:

  • Medicinal Chemistry: As a building block for synthesizing bioactive compounds.
  • Biochemistry: Investigated for its role in protein structure stabilization.
  • Polymer Science: Used in developing materials with enhanced mechanical properties due to its interaction with polymer chains.

Comparative Analysis with Similar Compounds

Compound NameStructural SimilarityBiological ActivityApplications
4-HydroxyprolineHydroxylated proline derivativeCollagen stabilizationBiochemical research
1,2-DimethylpyrrolidineMethyl-substituted pyrrolidineAntimicrobial activityOrganic synthesis
HydroxyprolineEssential for collagen structureEnhances collagen stabilityMedical applications

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